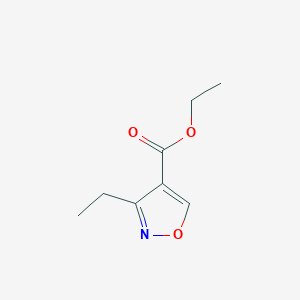

Ethyl 3-ethylisoxazole-4-carboxylate

Description

BenchChem offers high-quality Ethyl 3-ethylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEORCTQTTTZSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of ethyl 3-ethylisoxazole-4-carboxylate

Chemical Identity, Synthesis, and Pharmacological Utility

Executive Summary

Ethyl 3-ethylisoxazole-4-carboxylate (CAS: 639523-11-8) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2][3] As a 3,4-disubstituted isoxazole with a free C5 position, it serves as a versatile scaffold for the development of bioactive compounds, including flavor modifiers, antinociceptive agents, and kinase inhibitors. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis[4][5]

The compound features an isoxazole ring substituted at the 3-position with an ethyl group and at the 4-position with an ethyl ester moiety.[] The C5 position remains unsubstituted (bearing a hydrogen atom), which is a critical feature for further functionalization (e.g., electrophilic substitution or C-H activation).

Identification Data

| Parameter | Detail |

| IUPAC Name | Ethyl 3-ethyl-1,2-oxazole-4-carboxylate |

| CAS Number | 639523-11-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| SMILES | CCOC(=O)C1=CN=OC1CC |

| InChI Key | Unique identifier (Predicted) |

| Appearance | Colorless oil |

Spectroscopic Signature (¹H NMR)

The proton NMR spectrum in CDCl₃ is distinct, characterized by the desfielded singlet of the C5-proton and the overlapping methyl signals.

-

δ 8.84 (s, 1H): C5-H (Aromatic isoxazole proton).

-

δ 4.33 (q, J=7.2 Hz, 2H): Ester –OCH₂–.

-

δ 2.95 (q, J=7.6 Hz, 2H): C3-Ethyl –CH₂–.[5]

-

δ 1.38–1.28 (m, 6H): Overlapping signals for Ester –CH₃ and C3-Ethyl –CH₃.

Physicochemical Profile

| Property | Value | Source/Prediction |

| Physical State | Liquid (Oil) | Experimental |

| Boiling Point | ~230–240 °C (Predicted) | Calculated |

| Density | 1.10 ± 0.05 g/cm³ | Predicted |

| LogP | 1.8–2.1 | Consensus LogP |

| pKa (Conj. Acid) | -2.5 (Isoxazole N) | Est. for isoxazoles |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental |

Synthetic Pathways[8][9][10][11]

The synthesis of ethyl 3-ethylisoxazole-4-carboxylate typically follows a Claisen-type condensation followed by cyclization. The most robust method involves the reaction of ethyl 3-oxopentanoate (ethyl propionylacetate) with a C1 synthon (orthoformate or DMF-DMA), followed by ring closure with hydroxylamine.

Core Synthesis Protocol

Reaction Class: [3+2] Annulation / Condensation-Cyclization

-

Step 1: Enol Ether Formation Ethyl 3-oxopentanoate is treated with triethyl orthoformate in the presence of acetic anhydride to generate the intermediate ethyl 2-(ethoxymethylene)-3-oxopentanoate .

-

Step 2: Cyclization The intermediate is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. The hydroxylamine attacks the activated ethoxymethylene carbon and the ketone carbonyl, eliminating ethanol and water to close the isoxazole ring.

Visualization of Synthesis (DOT)

Figure 1: Two-step synthesis of ethyl 3-ethylisoxazole-4-carboxylate from beta-keto ester precursors.

Reactivity & Functionalization[4]

The chemical utility of ethyl 3-ethylisoxazole-4-carboxylate lies in its ability to serve as a core scaffold. The ester group at C4 and the free proton at C5 are the primary sites of reactivity.

Key Transformations

-

Hydrolysis (Saponification): Treatment with NaOH/EtOH yields 3-ethylisoxazole-4-carboxylic acid , a key intermediate for amide coupling.

-

Amidation: Direct reaction with amines (often catalyzed by Lewis acids) or via the acid chloride converts the ester to isoxazole-4-carboxamides , a common motif in analgesic and anti-inflammatory drugs.

-

Reduction: Reduction with LiAlH₄ or DIBAL-H yields (3-ethylisoxazole-4-yl)methanol , useful for ether synthesis or further oxidation to aldehydes.

-

Electrophilic Substitution (C5): The C5 position is susceptible to lithiation (using LDA) followed by quenching with electrophiles, allowing the introduction of halogens, alkyls, or acyl groups at the 5-position.

Reactivity Flowchart (DOT)

Figure 2: Divergent synthesis pathways from the parent ester scaffold.

Applications in Drug Discovery[12][13]

Pharmacophore Utility

The isoxazole ring is a classic bioisostere for amide bonds and pyridine rings. In the context of the 3-ethyl-4-carboxylate derivative:

-

Kinase Inhibition: The 3,4-substitution pattern mimics the ATP-binding geometry required for certain kinase inhibitors.

-

GABAergic Modulation: Isoxazole derivatives are historically linked to GABA receptor modulation (e.g., muscimol analogs), where the ester/acid functionality mimics the carboxylate of GABA.

-

Flavor Modulation: Patent literature indicates the use of this specific ester and its amide derivatives as umami taste enhancers and flavor modifiers in food science.

Case Study: Antinociceptive Agents

Research into 3-substituted-isoxazole-4-carboxamides has demonstrated that converting the ethyl ester to specific amides (e.g., phenylamides) yields compounds with significant analgesic activity, often operating via non-opioid pathways (e.g., COX inhibition or TRP channel modulation).

Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves (Nitrile). |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles/face shield. |

| STOT-SE | May cause respiratory irritation (H335) | Use in a fume hood. |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable at room temperature but should be protected from moisture to prevent slow hydrolysis.

References

-

Synthesis & Characterization: Patent WO2018/234345.[5] Substituted Acrylates and Their Use. (2018). (Contains specific ¹H NMR characterization of ethyl 3-ethylisoxazole-4-carboxylate).

-

Flavor Modifiers: Patent AU2006210387A1. Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. (2006). Link

- General Isoxazole Synthesis: McMurry, J. A General Synthesis of 4-Isoxazolecarboxylic Esters. Organic Syntheses. (2003).

-

Medicinal Chemistry: Bibi, et al. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. (2019). Link

- Chemical Identity: PubChem Compound Summary for Ethyl 3-ethylisoxazole-4-carboxyl

Sources

- 1. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1379200-14-2|4-(Ethoxycarbonyl)-1,2-oxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1219019-22-3,cis-3-Aminocyclobutanol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 65651-80-1 | (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate | Alkenyls | Ambeed.com [ambeed.com]

The Therapeutic Potential of Ethyl 3-Ethylisoxazole-4-Carboxylate Derivatives: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract: The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a versatile building block for drug design.[3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: ethyl 3-ethylisoxazole-4-carboxylate derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from closely related 3,4-disubstituted and 4-carboxylate isoxazole analogues to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies, investigate promising therapeutic avenues including oncology and anti-inflammatory applications, and provide detailed experimental protocols to empower further research and development in this promising chemical space.

The Isoxazole-4-Carboxylate Core: A Strategic Starting Point

The ethyl 3-ethylisoxazole-4-carboxylate scaffold presents several strategic advantages for medicinal chemistry. The isoxazole ring itself is metabolically stable and can engage in various non-covalent interactions with biological targets.[4] The substituents at positions 3, 4, and 5 offer distinct vectors for chemical modification to tune potency, selectivity, and pharmacokinetic properties.

-

Position 3 (Ethyl Group): The ethyl group provides a lipophilic anchor. Modifications here can influence binding affinity and membrane permeability.

-

Position 4 (Ethyl Carboxylate): The ester at C-4 is a critical functional handle. It can act as a hydrogen bond acceptor and is a versatile intermediate for the synthesis of amides, acids, and other functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[5][6]

-

Position 5: This position is unsubstituted in the core structure, representing a prime site for introducing further diversity to explore interactions with target proteins.

Synthetic Pathways to the Core Scaffold

A robust and versatile synthesis is paramount for exploring a new class of compounds. The most prevalent and efficient method for constructing the 3,4-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[2][7]

General Synthesis Workflow: [3+2] Cycloaddition

This method involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or a suitably substituted alkene. For the synthesis of ethyl 3-ethylisoxazole-4-carboxylate, the reaction would typically involve an ethyl acetoacetate derivative and a source of the ethyl-substituted nitrile oxide. A common, high-yielding, and regiosepecific route involves an enamine-triggered cycloaddition.[8][9]

Sources

- 1. ijpca.org [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 3-Methylisoxazole-4-Carboxylate [myskinrecipes.com]

- 5. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]

role of isoxazole-4-carboxylates in heterocyclic chemistry

An In-Depth Technical Guide to the Role of Isoxazole-4-carboxylates in Heterocyclic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Isoxazole-4-carboxylates are a pivotal class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties, combined with the versatile reactivity of the carboxylate group, make them highly valuable as synthetic building blocks.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of isoxazole-4-carboxylates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and explore the transformation of these scaffolds into a diverse array of functional molecules.

The Isoxazole-4-carboxylate Scaffold: An Introduction

The isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic profile. The placement of a carboxylate group at the C4 position further modulates this reactivity and provides a critical handle for synthetic diversification. This arrangement is a cornerstone in the design of novel therapeutics, including anti-inflammatory, anticonvulsant, and anticancer agents.[7][8][9][10] The stability of the isoxazole ring is generally robust, though it can be strategically cleaved or rearranged under specific conditions, making it a "tunable" scaffold in organic synthesis.[11]

Synthetic Strategies for Isoxazole-4-carboxylates

The construction of the isoxazole-4-carboxylate core can be achieved through several reliable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization of β-Enamino Ketoesters

A highly efficient and common method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[4][12] This approach offers excellent regioselectivity and is amenable to the synthesis of a wide range of derivatives, including novel chiral amino acid-like building blocks.[4][12]

Causality: The reaction proceeds via nucleophilic attack of hydroxylamine onto the ketoester, followed by intramolecular cyclization and dehydration. The regioselectivity is controlled by the distinct electrophilicity of the ketone and ester carbonyls within the enamino ketoester intermediate.

Caption: Synthesis of Isoxazole-4-carboxylates from β-enamino ketoesters.

Iron(II)-Catalyzed Isomerization

A novel and powerful method is the domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles, catalyzed by Iron(II) salts.[13][14] This reaction proceeds at elevated temperatures to yield isoxazole-4-carboxylic acid derivatives in good to excellent yields.[13]

Causality: The mechanism involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[13][15] Under catalytic conditions, this strained three-membered ring isomerizes quantitatively to the more stable isoxazole-4-carboxylate.[13] This method is particularly valuable for accessing derivatives that are difficult to synthesize via traditional cyclization routes.

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate[4]

-

Reactant Preparation: A mixture of the appropriate β-enamino ketoester (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) is prepared in ethanol (10 mL).

-

Reaction: The mixture is stirred and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure isoxazole-4-carboxylate.

Reactivity and Chemical Transformations

The true synthetic utility of isoxazole-4-carboxylates lies in their diverse reactivity, which allows them to serve as precursors to a multitude of other heterocyclic systems and functionalized molecules.

Derivatization of the Carboxylate Group

The carboxylate moiety is a versatile functional handle. It can be readily converted into amides, a crucial transformation in drug discovery for modulating pharmacokinetic properties and engaging in hydrogen bonding with biological targets.[9][16][17]

Causality: Standard amide coupling protocols, often involving activation of the carboxylic acid to an acid chloride or use of coupling reagents (e.g., HATU, HOBt), are highly effective. This allows for the introduction of a wide array of amine-containing fragments, enabling the construction of large chemical libraries for screening.[16]

Caption: General workflow for the synthesis of isoxazole-4-carboxamides.

Ring Opening and Rearrangement Reactions

While generally stable, the isoxazole ring can undergo controlled cleavage or rearrangement, unlocking pathways to other valuable chemical scaffolds.[11]

-

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reductively cleave the N-O bond, yielding β-enamino-ketoesters.[11] This transformation effectively unmasks a 1,3-dicarbonyl relationship, providing a gateway to other heterocyclic systems.

-

Base-Mediated Hydrolysis: Strong bases can induce cleavage of the isoxazole ring, a property that can be exploited in the design of prodrugs that release an active carboxylic acid metabolite under physiological conditions.[11]

-

Rearrangement to Oxazoles: Under thermal or photochemical conditions, the isoxazole ring can rearrange to its more stable oxazole isomer, often proceeding through a transient azirine intermediate.[11][13]

-

Ring Expansion to Pyridones: In the presence of molybdenum hexacarbonyl, certain isoxazole derivatives can undergo reductive ring opening followed by cyclization to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are key fragments in several bioactive compounds.[18][19]

| Transformation | Reagents/Conditions | Resulting Scaffold | Reference |

| Reductive Opening | H₂, Pd/C | β-enamino-ketoester | [11] |

| Base-Mediated Cleavage | LiOH or NaOH | Acyclic keto-acid derivative | [11] |

| Rearrangement | Heat or UV light | Oxazole-4-carboxylate | [11][13] |

| Ring Expansion | Mo(CO)₆, H₂O, MeCN | 4-Oxo-1,4-dihydropyridine | [18][19] |

Applications in Drug Discovery and Beyond

The structural features and synthetic accessibility of isoxazole-4-carboxylates make them privileged scaffolds in medicinal chemistry.[1][7][10]

-

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for amide or ester groups, improving metabolic stability and pharmacokinetic profiles.

-

Scaffold for Bioactive Molecules: Numerous drugs and clinical candidates incorporate the isoxazole core. Derivatives have shown significant potential as anticonvulsants, anti-inflammatory agents, and antibacterials.[7][8][9] For example, molecules based on this scaffold can be engineered to interact with targets like voltage-gated sodium channels.[7]

-

Unnatural Amino Acids: Bifunctional derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid can be used as non-proteinogenic amino acids in solid-phase peptide synthesis to create novel α/β-mixed peptides with unique conformational properties.[8]

-

Building Blocks for Complex Synthesis: As demonstrated, the isoxazole-4-carboxylate unit is a versatile starting point for constructing more complex heterocyclic systems, highlighting its role as a foundational building block in organic synthesis.[5][6]

Conclusion and Future Outlook

Isoxazole-4-carboxylates represent a cornerstone of modern heterocyclic chemistry. Their robust and efficient synthetic routes, coupled with a rich and tunable reactivity profile, ensure their continued prominence as versatile building blocks. The ability to readily derivatize the carboxylate function or to strategically transform the heterocyclic core provides chemists with a powerful toolkit for molecular design. Future research will likely focus on developing novel, asymmetric syntheses, exploring new ring transformation reactions, and leveraging this scaffold to tackle increasingly complex biological targets in the ongoing quest for new therapeutic agents.

References

-

Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: ACS Publications URL: [Link]

-

Title: The Role of Isoxazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

-

Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Source: Beilstein Journals URL: [Link]

-

Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Source: ResearchGate URL: [Link]

- Title: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Source: NIH (National Institutes of Health) URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery. Source: PMC (PubMed Central) URL: [Link]

-

Title: Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Source: ResearchGate URL: [Link]

-

Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Source: ResearchGate URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing URL: [Link]

-

Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Source: RSC Publishing URL: [Link]

-

Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Source: PMC (PubMed Central) URL: [Link]

-

Title: Construction of Isoxazole ring: An Overview. Source: Nanobiomedicine URL: [Link]

-

Title: Ring transformation of isoxazoles into furan and pyran derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery. Source: ResearchGate URL: [Link]

-

Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Source: Beilstein Journals URL: [Link]

-

Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Source: Thieme SYNFACTS URL: [Link]

-

Title: The recent progress of isoxazole in medicinal chemistry. Source: PubMed URL: [Link]

-

Title: Synthesis of isoxazoles via [4+1] cycloaddition. Source: ResearchGate URL: [Link]

-

Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Source: PMC (PubMed Central) URL: [Link]

-

Title: New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene. Source: RSC Publishing URL: [Link]

-

Title: The recent progress of isoxazole in medicinal chemistry | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Publishing URL: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

3-Substituted Isoxazole Esters: Synthetic Architectures & Pharmacological Utility

An In-Depth Technical Guide on the Literature Review of 3-Substituted Isoxazole Esters

Executive Summary

The 3-substituted isoxazole ester scaffold represents a critical junction in heterocyclic chemistry, serving simultaneously as a robust pharmacophore in drug discovery and a "masked" 1,3-dicarbonyl equivalent in organic synthesis. This guide synthesizes the current literature on these compounds, distinguishing between the two primary regio-families: isoxazole-3-carboxylates (often glutamate receptor modulators) and isoxazole-4/5-carboxylates (precursors to anti-inflammatory agents like Valdecoxib).

For the application scientist, the value of this scaffold lies in its tunable lability . The isoxazole ring is stable under oxidative and acidic conditions but undergoes reductive cleavage to reveal acyclic functionality, making it a strategic "protection-deprotection" motif in complex molecule synthesis.

Synthetic Architectures: Constructing the Core

The synthesis of 3-substituted isoxazole esters is dominated by two mechanistic paradigms: [3+2] Cycloaddition and Condensation . The choice of method dictates the regioselectivity of the ester group.

Route A: [3+2] Dipolar Cycloaddition (The Nitrile Oxide Route)

This is the most versatile method for generating isoxazole-3-carboxylates and isoxazole-5-carboxylates .

-

Mechanism: A nitrile oxide (dipole) reacts with an alkyne or enolate (dipolarophile).

-

Regioselectivity Control:

-

Sterics & Electronics: Reaction of a nitrile oxide (

) with an electron-deficient alkyne (e.g., methyl propiolate) typically favors the 5-ester product due to orbital coefficient matching. -

3-Carboxylate Synthesis: To place the ester at the 3-position, the nitrile oxide itself must bear the ester group. This is generated from ethyl chlorooximidoacetate (from ethyl glycinate +

).

-

-

Key Protocol (3-Carboxylate):

Route B: Condensation (The Claisen-Type Route)

This method is preferred for isoxazole-4-carboxylates and scale-up operations due to the avoidance of unstable nitrile oxides.

-

Mechanism: Reaction of hydroxylamine (

) with a 1,3-dicarbonyl equivalent. -

Regioselectivity Challenges:

-

Reaction of

with a -

Synthesis of 4-Esters: Condensation of an ethoxymethylene

-keto ester with hydroxylamine yields 3,5-disubstituted isoxazole-4-carboxylates with high fidelity.

-

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways for accessing specific isoxazole ester regioisomers.

Chemo-Centric Reactivity: The "Masked" Functionality

The isoxazole ester is not merely a final product; it is a stored form of chemical energy. The N-O bond is the "weak link" (bond energy ~55 kcal/mol), allowing for specific transformations that orthogonal protecting groups cannot achieve.

Reductive Ring Opening

This is the most chemically significant reaction for 3-substituted isoxazoles.

-

Reagent:

or -

Transformation: The N-O bond cleaves to form a

-amino enone or, upon hydrolysis, a 1,3-diketone. -

Application: An isoxazole-3-carboxylate, upon reduction, yields an

-keto ester derivative, which is a difficult motif to synthesize directly.

Transesterification & Amidation

The ester group at position 3, 4, or 5 behaves like a typical aromatic ester but with enhanced electrophilicity due to the electron-withdrawing nature of the isoxazole ring (which acts similarly to a pyridine ring).

-

Direct Amidation: Reaction with amines (e.g., in the synthesis of Leflunomide analogs) often proceeds under mild conditions.

Pharmacological Applications

The 3-substituted isoxazole ester scaffold is a privileged structure in medicinal chemistry, particularly for targets requiring a planar, polar pharmacophore that mimics a carboxylic acid or peptide bond.

Glutamate Receptor Ligands (Isoxazole-3-carboxylates)

The 3-carboxylate motif is a bioisostere of the distal carboxylate in glutamate.

-

Mechanism: The isoxazole ring provides a rigid spacer that positions the carboxylic acid (or ester) in the correct orientation to bind to the AMPA or Kainate receptor subtypes.

-

Example: ACPA (2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid) is a potent agonist derived from this scaffold.

Anti-Inflammatory Agents (Isoxazole-4-carboxylates)

Derivatives where the ester (or resulting amide) is at the 4-position often target COX-2 enzymes.

-

Drug: Valdecoxib (COX-2 inhibitor).[6] Although a sulfonamide, its synthesis relies on 3,4-diaryl isoxazole intermediates often accessed via 4-carboxylate precursors.

-

Mechanism: The 3,4-substitution pattern fits the hydrophobic pocket of COX-2, while the polar group at position 4 interacts with the channel entrance.

Quantitative Activity Data

| Compound Class | Target | Key Substituent (R3) | Activity (IC50/Ki) | Ref |

| Isoxazole-3-carboxylate | AMPA Receptor | 5-tert-butyl | [1] | |

| Isoxazole-4-carboxamide | COX-2 | 3-phenyl, 5-methyl | [2] | |

| Isoxazole-5-ester | M. tuberculosis | 3-arylureido | [3] |

Technical Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol demonstrates the Route A (Nitrile Oxide) approach, chosen for its reliability in generating the 3-ester regioisomer.

Objective: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via [3+2] cycloaddition.

Materials:

-

Ethyl chlorooximidoacetate (Precursor)

-

Phenylacetylene (Dipolarophile)

-

Triethylamine (

) -

Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve Ethyl chlorooximidoacetate (1.0 equiv) and Phenylacetylene (1.2 equiv) in anhydrous DCM (0.5 M concentration).

-

Cycloaddition: Cool the solution to 0°C. Add

(1.5 equiv) dropwise over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash the organic layer with water (

), 1N HCl ( -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

-

Validation:

-

1H NMR (CDCl3):

1.45 (t, 3H), 4.48 (q, 2H), 6.95 (s, 1H, isoxazole-H4), 7.4-7.8 (m, 5H, Ph). -

Key Shift: The singlet at ~6.95 ppm is diagnostic for the H-4 proton of the isoxazole ring.

-

References

-

Madsen, U., et al. "Synthesis and pharmacology of 3-isoxazolol amino acids as selective AMPA and KA receptor ligands." Journal of Medicinal Chemistry, 2001. Link

-

Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000. Link

-

Mao, J., et al. "Design, synthesis and biological evaluation of novel ethyl 5-substituted-isoxazole-3-carboxylate derivatives as potential anti-tuberculosis agents." European Journal of Medicinal Chemistry, 2020. Link

-

Hansen, T. V., et al. "Reaction of nitrile oxides with alkynes: A regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry, 2005.[1] Link

-

Chimichi, S., et al. "New synthesis of isoxazole-3-carboxylates." Tetrahedron, 1999. Link

Sources

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. ETHYL ISOXAZOLE-3-CARBOXYLATE | 3209-70-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity and Synthetic Utility of Ethyl 3-Ethylisoxazole-4-Carboxylate Analogs

Executive Summary

This technical guide analyzes the chemical and biological profile of ethyl 3-ethylisoxazole-4-carboxylate and its structural analogs. As a subclass of 3,4,5-trisubstituted isoxazoles, these compounds represent a privileged scaffold in medicinal chemistry and agrochemical development. While the 3-aryl isoxazoles (e.g., Valdecoxib) are renowned for anti-inflammatory properties, the 3-alkyl (ethyl/methyl) analogs occupy a distinct niche, serving as potent herbicidal agents (D1 protease inhibitors) and versatile synthetic intermediates for antimicrobial carboxamides.

This guide details the synthesis, Structure-Activity Relationship (SAR), and validated experimental protocols for researchers exploring this chemical space.

Part 1: Chemical Architecture & Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] The 4-carboxylate position is electronically unique, serving as an electron-withdrawing group that stabilizes the ring and facilitates nucleophilic attack at the carbonyl carbon.

Synthetic Pathways

Two primary methodologies are employed to access ethyl 3-ethylisoxazole-4-carboxylate analogs.

-

Method A: Condensation (Classic)

-

Mechanism: Condensation of

-keto esters with hydroxylamine hydrochloride. -

Precursors: Ethyl 2-propionyl-3-oxobutanoate (for 3-ethyl-5-methyl analogs).

-

Pros: Scalable, cost-effective.

-

Cons: Regioselectivity issues (3,5-isomer mixtures) depending on pH.

-

-

Method B: [3+2] Cycloaddition (Regioselective)

-

Mechanism: 1,3-Dipolar cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes or enamines.

-

Precursors: Propionaldehyde oxime (generates nitrile oxide) + Ethyl 2-butynoate.

-

Pros: High regioselectivity for 3,4,5-substitution patterns.

-

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for accessing the target scaffold. Method A (Red) offers scalability; Method B (Blue) offers precision.

Part 2: Biological Activity Profile[2][3][4][5][6]

Agrochemical Activity: Herbicidal Potency

Research indicates that 3-alkylisoxazole-4-carboxylates are potent inhibitors of plant growth, specifically targeting the D1 protease involved in Photosystem II.

-

Mechanism: Competitive inhibition of the D1 protease, disrupting the thylakoid membrane function.

-

Key Analog: Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivatives have shown 20–50% inhibition at 150 g ai/ha.

-

Significance: The 3-ethyl group provides optimal lipophilicity for leaf cuticle penetration compared to more polar methyl analogs.

Pharmacological Activity: Antimicrobial & Anti-inflammatory

While 3-phenyl isoxazoles (e.g., Parecoxib) are COX-2 selective, the 3-ethyl analogs serve as precursors to isoxazole-4-carboxamides , which exhibit:

-

Antifungal Activity: Moderate inhibition against Fusarium graminearum and Botrytis cinerea.[2]

-

Analgesic Activity: 3-substituted-isoxazole-4-carboxamides show non-opioid analgesic effects, likely through peripheral anti-inflammatory pathways (COX inhibition).

-

SAR Insight: The conversion of the 4-carboxylate ester to a carboxamide significantly enhances biological binding affinity. The ester itself is often a pro-drug or intermediate.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis of the isoxazole scaffold. The 3-ethyl group balances lipophilicity, while the 4-position determines the functional class (agrochemical vs. pharma).

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Ethyl 3-Ethyl-5-Methylisoxazole-4-Carboxylate

Objective: Synthesis via condensation of

-

Reagents:

-

Ethyl propionylacetate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium Acetate (1.1 eq)

-

Ethanol (Solvent)[3]

-

-

Procedure:

-

Step 1: Dissolve Hydroxylamine HCl and Sodium Acetate in Ethanol. Stir for 15 min to generate free hydroxylamine base in situ.

-

Step 2: Add Ethyl propionylacetate dropwise at 0°C.

-

Step 3: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Step 4: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).

-

Step 5: Dry organic layer over anhydrous

and concentrate.

-

-

Validation:

-

NMR Check: Look for triplet at

1.2 (ester ethyl), triplet at

-

Protocol 2: Biological Assay (Antifungal Disc Diffusion)

Objective: Evaluate bioactivity of the 4-carboxylate analog against Candida albicans.

-

Preparation:

-

Dissolve compound in DMSO to a final concentration of 100 µg/mL.

-

Prepare Sabouraud Dextrose Agar (SDA) plates seeded with 0.2 mL of C. albicans broth culture.

-

-

Execution:

-

Impregnate 6mm sterile paper discs with 20 µL of the test solution.

-

Place discs on seeded agar. Include Fluconazole (positive control) and DMSO (negative control).

-

Incubate at 37°C for 24 hours.

-

-

Data Analysis:

-

Measure Zone of Inhibition (ZOI) in mm.[4]

-

Threshold: ZOI > 10mm indicates active lead; ZOI < 6mm indicates inactivity.

-

Part 4: Data Summary Table

| Compound Class | R3 Substituent | R4 Substituent | Primary Activity | Target Mechanism |

| Target Analog | Ethyl | Ethyl Ester | Herbicidal / Intermediate | D1 Protease / Synthetic |

| Analog A | Methyl | Carboxamide | Analgesic | COX Inhibition (Non-opioid) |

| Analog B | Phenyl | Sulfonamide | Anti-inflammatory | COX-2 Selective |

| Analog C | Ethyl | Thiazole-ester | Antifungal | Fungal Cell Wall |

References

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

-

A General Synthesis of 4-Isoxazolecarboxylic Esters. ResearchGate. Available at: [Link]

-

Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PubMed Central (PMC). Available at: [Link]

-

Ethyl 5-methylisoxazole-4-carboxylate Compound Summary. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis Protocol for Ethyl 3-Ethylisoxazole-4-carboxylate

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of ethyl 3-ethylisoxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route, commencing with the preparation of the key intermediate, ethyl 2-(ethoxymethylene)-3-oxopentanoate, followed by a regioselective cyclization with hydroxylamine. This document is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step procedures, explanations for experimental choices, and critical safety information to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in a multitude of clinically approved pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. Ethyl 3-ethylisoxazole-4-carboxylate serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of novel therapeutic agents.

The synthetic strategy detailed herein is based on the classical and highly effective method of constructing the isoxazole ring from a β-dicarbonyl equivalent and hydroxylamine.[2][3][4] This approach offers high yields and excellent control over regioselectivity, which is often a significant challenge in isoxazole synthesis.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Formation of the Enol Ether Intermediate: Reaction of ethyl 3-oxopentanoate with triethyl orthoformate and acetic anhydride to yield ethyl 2-(ethoxymethylene)-3-oxopentanoate.

-

Regioselective Cyclization: Condensation of the intermediate with hydroxylamine to form the target isoxazole, ethyl 3-ethylisoxazole-4-carboxylate.

Synthetic Workflow Diagram

Caption: Two-step synthesis workflow for ethyl 3-ethylisoxazole-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate (Intermediate)

Scientific Rationale: This reaction forms a key enol ether intermediate. Ethyl 3-oxopentanoate, a β-keto ester, is reacted with triethyl orthoformate. Acetic anhydride is crucial as it serves as a water scavenger, reacting with any moisture present and the ethanol byproduct generated, thereby driving the reaction equilibrium towards the product, as described in analogous preparations.[6][7]

Materials & Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 3-oxopentanoate | ≥98% | Sigma-Aldrich |

| Triethyl orthoformate | ≥98% | Sigma-Aldrich |

| Acetic anhydride | ≥99% | Sigma-Aldrich |

| Round-bottom flask | 500 mL | N/A |

| Reflux condenser | N/A | N/A |

| Heating mantle | N/A | N/A |

| Short path distillation head | N/A | N/A |

| Vacuum pump | N/A | N/A |

Step-by-Step Protocol:

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: To the flask, add ethyl 3-oxopentanoate (0.50 mol, 72.1 g), triethyl orthoformate (1.0 mol, 148.2 g), and acetic anhydride (1.5 mol, 153.1 g).

-

Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring for 5-6 hours. The color of the solution will typically darken to a yellow or light brown.

-

Workup & Purification:

-

Allow the mixture to cool to room temperature.

-

Assemble a short path distillation apparatus.

-

Carefully distill the mixture under reduced pressure (e.g., 20-30 mbar) to remove unreacted triethyl orthoformate and acetic anhydride.

-

Increase the vacuum (e.g., 1-5 mbar) and collect the product fraction, which will distill at a higher temperature. The expected product is a viscous yellow oil.

-

Part 2: Synthesis of Ethyl 3-Ethylisoxazole-4-carboxylate (Final Product)

Scientific Rationale: This step involves the cyclization of the enol ether intermediate with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the ketone carbonyl (C3 of the pentanoate chain). This is followed by an intramolecular condensation and elimination of ethanol and water to form the stable aromatic isoxazole ring. Using hydroxylamine hydrochloride with a base like sodium carbonate generates free hydroxylamine in situ under mild conditions, which is often safer and more convenient than handling the pure, potentially unstable reagent.[8][9] The regioselectivity is directed by the higher electrophilicity of the ketone compared to the ester carbonyl, leading specifically to the 3-ethyl substituted product.

Materials & Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl 2-(ethoxymethylene)-3-oxopentanoate | From Part 1 | N/A |

| Hydroxylamine hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium carbonate (anhydrous) | ≥99.5% | Sigma-Aldrich |

| Ethanol (200 proof) | ACS Grade | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | N/A | N/A |

| Brine | N/A | N/A |

| Magnesium Sulfate (anhydrous) | N/A | N/A |

| Erlenmeyer flask | 500 mL | N/A |

| Separatory funnel | 1 L | N/A |

| Rotary evaporator | N/A | N/A |

Step-by-Step Protocol:

-

Hydroxylamine Solution: In a 500 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (0.55 mol, 38.2 g) and sodium carbonate (0.28 mol, 29.7 g) in 200 mL of water. Stir for 15-20 minutes. A slight effervescence may be observed.

-

Reaction Setup: In a separate 1 L flask, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate (assuming ~0.50 mol from Part 1) in 250 mL of ethanol.

-

Cyclization: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the intermediate over 30 minutes with stirring at room temperature.

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

-

Transfer the remaining aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 3-ethylisoxazole-4-carboxylate as a liquid.

Quantitative Data Summary

| Step | Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume | Molar Eq. | Expected Yield |

| 1 | Ethyl 3-oxopentanoate | 144.17 | 0.50 | 72.1 g | 1.0 | N/A |

| 1 | Triethyl orthoformate | 148.20 | 1.0 | 148.2 g (166 mL) | 2.0 | N/A |

| 1 | Acetic anhydride | 102.09 | 1.5 | 153.1 g (142 mL) | 3.0 | 75-85% |

| 2 | Ethyl 2-(ethoxymethylene)-3-oxopentanoate | 200.23 | ~0.50 | From Part 1 | 1.0 | N/A |

| 2 | Hydroxylamine hydrochloride | 69.49 | 0.55 | 38.2 g | 1.1 | N/A |

| 2 | Sodium carbonate | 105.99 | 0.28 | 29.7 g | 0.56 | 80-90% |

Safety and Handling

-

Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated or in pure form. Handle with care and avoid heating concentrated solutions. The in situ generation from its hydrochloride salt is a safer practice.

-

General Precautions: All procedures should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

-

Claisen Isoxazole Synthesis Mechanism. (2021). Organic Chemistry - YouTube. [Link]

-

Poulsen, S.-A., & Jørgensen, K. A. (1996). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]

-

Priya, S. S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Katritzky, A. R., et al. (1986). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

-

Konkala, K., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

-

Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. ACS Publications. [Link]

-

Li, J., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

-

Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]

-

Parham, W. E., & Reed, L. J. (1948). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses. [Link]

- Preparation method of 5-methyl isoxazole-4-ethyl formate. (2012).

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Ethyl 3-Ethylisoxazole-4-carboxylate as a Versatile Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract & Introduction

Ethyl 3-ethylisoxazole-4-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. Its core structure, the isoxazole ring, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The isoxazole moiety serves as a versatile bioisostere for various functional groups, offering improvements in metabolic stability, pharmacokinetic properties, and target binding affinity. These characteristics make isoxazole derivatives, such as ethyl 3-ethylisoxazole-4-carboxylate, highly valuable starting materials for the synthesis of complex molecular architectures.[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of ethyl 3-ethylisoxazole-4-carboxylate as a pharmaceutical intermediate. We will delve into its fundamental properties, explore its role in the synthesis of bioactive molecules, provide detailed, field-proven experimental protocols, and outline best practices for quality control and safe handling. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot synthetic procedures effectively.

Physicochemical Properties & Specifications

While specific data for ethyl 3-ethylisoxazole-4-carboxylate is not widely published, the properties can be reliably extrapolated from its close and commercially available analog, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate . The following table summarizes key physicochemical data for this related compound, which should serve as a strong proxy for handling and reaction planning.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [3] |

| Molecular Weight | 183.20 g/mol | [3] |

| Appearance | Liquid (Typical for similar structures) | General Knowledge |

| Boiling Point | 71-72 °C @ 0.5 mmHg | [3] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4630 | [3] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., EtOH, DCM, EtOAc) | [4] |

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The utility of ethyl 3-ethylisoxazole-4-carboxylate stems directly from the advantageous properties of the isoxazole ring system. Understanding these properties explains its prevalence in drug discovery.

-

Metabolic Stability: The aromatic nature of the isoxazole ring imparts significant stability against metabolic degradation, a crucial attribute for developing drug candidates with favorable half-lives.

-

Bioisosterism: The isoxazole ring can act as a bioisostere for other functional groups like phenyl rings or amide bonds. This substitution can modulate a molecule's electronic properties, conformation, and hydrogen bonding capacity to optimize its interaction with biological targets.

-

Synthetic Versatility: The substituents on the isoxazole ring can be readily modified. The ester group at the C4 position is particularly useful, as it can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a handle for diverse synthetic transformations.[5]

-

Role in Approved Drugs: The isoxazole skeleton is a key component in a range of pharmaceuticals, including certain antibiotics (e.g., Cloxacillin, Oxacillin) and anti-inflammatory drugs, demonstrating its clinical and commercial relevance.[1]

Key Synthetic Applications & Protocols

The primary application of ethyl 3-ethylisoxazole-4-carboxylate is as a nucleating point for building more complex molecules. The ester functionality is a key handle for elaboration, most commonly through amide bond formation.

Workflow for Amide Derivative Synthesis

Below is a general workflow for the conversion of the title compound into a diverse library of amide derivatives, which are frequently explored for biological activity.[5]

Caption: General workflow for synthesizing amide derivatives from the title intermediate.

Detailed Protocol: Synthesis of 3-Ethylisoxazole-4-carboxylic Acid

This protocol details the hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, a critical first step for many subsequent reactions, such as amide coupling.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Ethyl 3-ethylisoxazole-4-carboxylate | ≥97% | Varies | Starting Material |

| Lithium Hydroxide (LiOH) | ACS Grade | Sigma-Aldrich | Hydrolyzing Agent |

| Tetrahydrofuran (THF) | Anhydrous | Varies | Solvent |

| Deionized Water | N/A | In-house | Solvent |

| Hydrochloric Acid (HCl) | 2M Solution | Varies | For Acidification |

| Ethyl Acetate (EtOAc) | ACS Grade | Varies | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Varies | Drying Agent |

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in a 3:1 mixture of THF and deionized water.

-

Hydrolysis: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution to 0 °C and slowly add 2M HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethylisoxazole-4-carboxylic acid, typically as a white or off-white solid. The product can be further purified by recrystallization if necessary.

Quality Control & Analytical Methods

Ensuring the purity and identity of the intermediate is critical for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment.[6]

Recommended HPLC Method for Purity Analysis

The following method provides a robust starting point for assessing the purity of ethyl 3-ethylisoxazole-4-carboxylate and its derivatives.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar organic compounds.[6] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B. | A standard gradient to elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The isoxazole ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | Standard injection volume. |

Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals for ethyl 3-ethylisoxazole-4-carboxylate would include a characteristic singlet for the C5-proton of the isoxazole ring, along with quartets and triplets corresponding to the two ethyl groups.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Precautions: Based on safety data for structurally similar compounds, the following precautions are recommended[3]:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Fire Safety: The compound is a combustible liquid.[3] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The workflow for safe handling and usage is depicted below.

Sources

- 1. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Amidation of Ethyl 3-Ethylisoxazole-4-carboxylate

For correspondence:

Introduction: The Significance of Isoxazole Carboxamides in Modern Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The N-substituted 3-ethylisoxazole-4-carboxamide core, in particular, represents a key pharmacophore in the development of novel drug candidates. The ability to efficiently and reliably synthesize a library of these carboxamides from readily available starting materials, such as ethyl 3-ethylisoxazole-4-carboxylate, is therefore of paramount importance to researchers in the field of drug development.

This comprehensive guide provides detailed protocols and expert insights into the reaction conditions for the amidation of ethyl 3-ethylisoxazole-4-carboxylate. We will explore two primary synthetic strategies: a two-step approach involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid followed by amide coupling, and a more direct one-pot amidation of the ester. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to ensure reproducible and high-yielding syntheses.

PART 1: Synthetic Strategies and Mechanistic Considerations

The conversion of ethyl 3-ethylisoxazole-4-carboxylate to its corresponding amide can be approached via two principal routes, each with its own set of advantages and considerations. The choice of strategy will often depend on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups within the amine substrate.

Strategy 1: Two-Step Hydrolysis and Amide Coupling

This classical and highly reliable approach involves two distinct chemical transformations:

-

Saponification: The ethyl ester is first hydrolyzed under basic conditions to yield the corresponding 3-ethylisoxazole-4-carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a suitable activating agent.

This strategy offers excellent control over the reaction and is compatible with a wide range of amines. The intermediate carboxylic acid is often a stable, crystalline solid that can be easily purified before proceeding to the coupling step, which can be advantageous for ensuring the purity of the final product.

Strategy 2: Direct Amidation of the Ethyl Ester

A more atom-economical approach is the direct conversion of the ethyl ester to the amide by aminolysis. This method circumvents the need to isolate the carboxylic acid intermediate, potentially saving time and resources. However, the direct aminolysis of unactivated esters can be challenging and may require specific catalysts or forcing conditions.

PART 2: Detailed Experimental Protocols

Protocol 2.1: Strategy 1 - Two-Step Hydrolysis and Amide Coupling

This protocol is divided into two distinct stages: the hydrolysis of the ethyl ester and the subsequent amide bond formation.

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a critical first step. The use of a mixed solvent system of tetrahydrofuran (THF) and methanol enhances the solubility of the starting material, while aqueous sodium hydroxide provides the basic conditions necessary for saponification. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ester is consumed. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Materials:

-

Ethyl 3-ethylisoxazole-4-carboxylate

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

5 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq).

-

Dissolve the starting material in a mixture of THF and methanol (a 1:1 ratio is a good starting point, using approximately 10 mL of total solvent per gram of ester).

-

Cool the solution in an ice bath and add 5 M NaOH solution (2.0-3.0 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting ester should have a higher Rf value than the product carboxylic acid.

-

Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl. A precipitate should form.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylisoxazole-4-carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale: The formation of the amide bond from the carboxylic acid and an amine requires the activation of the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble coupling agent that facilitates this transformation. The addition of an activator, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), can suppress side reactions and improve the efficiency of the coupling, especially with less nucleophilic amines. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.

Materials:

-

3-Ethylisoxazole-4-carboxylic acid (from Step A)

-

Desired primary or secondary amine (or its hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or EDC hydrochloride

-

1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) (optional, but recommended)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-ethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approximately 10-20 mL per gram of carboxylic acid).

-

Add the desired amine (1.0-1.2 eq). If using the amine hydrochloride salt, add an additional equivalent of the tertiary amine base.

-

Add HOBt or NHS (1.0-1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC or EDC hydrochloride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Add the tertiary amine base (2.0-3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-ethylisoxazole-4-carboxamide.

Protocol 2.2: Strategy 2 - Direct Amidation of Ethyl 3-Ethylisoxazole-4-carboxylate

This protocol outlines a one-pot procedure for the direct conversion of the ethyl ester to the amide, which can be particularly useful for high-throughput synthesis or when the intermediate carboxylic acid is difficult to isolate.

Rationale: The direct aminolysis of an ester is often a thermodynamically unfavorable process at room temperature. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine.[1] Running the reaction under solvent-free conditions at elevated temperatures can also help to drive the equilibrium towards the product. This method is generally more suitable for primary amines.

Materials:

-

Ethyl 3-ethylisoxazole-4-carboxylate

-

Desired primary amine

-

Iron(III) chloride (FeCl₃), anhydrous

-

Screw-cap reaction vial or round-bottom flask with a condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a dry screw-cap reaction vial, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq) and the desired primary amine (1.5-2.0 eq).

-

Add anhydrous FeCl₃ (10-15 mol%) to the mixture.

-

Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

-

Wash the organic solution with water and brine to remove the catalyst and any unreacted amine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

PART 3: Data Presentation and Visualization

Table 1: Comparison of Amidation Strategies

| Parameter | Strategy 1: Hydrolysis & Coupling | Strategy 2: Direct Amidation |

| Number of Steps | Two | One |

| Reaction Conditions | Generally mild | Can require elevated temperatures |

| Substrate Scope | Broad (primary and secondary amines) | More effective with primary amines |

| Control & Purity | High, due to isolation of intermediate | Potential for side products |

| Atom Economy | Lower | Higher |

| Overall Yield | Often higher and more reproducible | Can be variable |

Experimental Workflow Diagrams

Caption: Comparative workflows for the synthesis of 3-ethylisoxazole-4-carboxamides.

Caption: Simplified mechanism of EDC-mediated amide bond formation.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Moshapo, P. T., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(21), 5001. [Link]

-

Guiso, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

Han, C., & Porco, J. A., Jr. (2007). A flowchart for the synthesis of isoxazoles. Angewandte Chemie International Edition, 46(48), 9246-9249. [Link]

-

Pace, V., & Holzer, W. (2013). Direct Amidation of Esters: A Chemoselective and Kinetically Controlled Reaction. Chemistry – A European Journal, 19(44), 14763-14778. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 3-Ethylisoxazole-4-Carboxylate

Executive Summary

This application note details a scalable, regioselective protocol for the synthesis of ethyl 3-ethylisoxazole-4-carboxylate (CAS: 59414-23-2 analog/derivative). Unlike the classic Claisen-type condensation (which predominantly yields the 5-ethyl isomer), this protocol utilizes a [3+2] dipolar cycloaddition between in situ generated propionitrile oxide and ethyl 3-(dimethylamino)acrylate. This route ensures high regiochemical fidelity for the 3,4-substitution pattern required for specific pharmaceutical scaffolds (e.g., kinase inhibitors, antibiotics). The guide addresses critical process parameters (CPPs), thermal safety of hydroxylamine/nitrile oxide intermediates, and impurity rejection strategies.

Introduction & Process Chemistry Assessment[1][2][3]

The Regioselectivity Challenge

A common pitfall in isoxazole synthesis is the ambiguity of regiochemistry.

-

Route A (Classic Claisen): Reaction of ethyl 3-oxopentanoate (ethyl propionylacetate) with triethyl orthoformate followed by hydroxylamine.

-

Route B (Dipolar Cycloaddition - Recommended): Reaction of propionitrile oxide with an electron-rich dipolarophile (enamine).

Synthetic Strategy

The selected route involves three chemical stages, designed to be telescoped where possible to minimize isolation of unstable intermediates.

-

Enamine Formation: Condensation of ethyl acetate equivalents (or ethyl propiolate) with DMF-DMA or dimethylamine to form Ethyl 3-(dimethylamino)acrylate .

-

Hydroximinoyl Chloride Formation: Chlorination of propionaldehyde oxime.

-

Cycloaddition: Base-mediated dehydrohalogenation to generate propionitrile oxide in situ, trapping it with the enamine.

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Synthetic pathway utilizing the nitrile oxide/enamine cycloaddition strategy to ensure 3,4-regioselectivity.

Detailed Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Propionaldehyde Oxime | 73.09 | 1.1 | Nitrile Oxide Precursor |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.15 | Chlorinating Agent |

| Ethyl 3-(dimethylamino)acrylate | 143.18 | 1.0 | Dipolarophile (Limiting Reagent) |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (Dehydrohalogenation) |

| Dichloromethane (DCM) | - | 10 Vol | Solvent |

| Water | - | - | Quench/Wash |

Step-by-Step Procedure

Stage 1: Preparation of Propiohydroximinoyl Chloride

Note: This intermediate is a skin irritant and potentially unstable. Prepare fresh.

-

Charge a glass-lined reactor with Propionaldehyde Oxime (1.1 equiv) and DMF (2.0 vol).

-

Cool the solution to 0–5°C.

-

Dose NCS (1.15 equiv) portion-wise over 60 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature < 25°C. The reaction is exothermic.

-

-

Agitate at 25°C for 2 hours.

-

IPC (In-Process Control): Check conversion via TLC or GC (Disappearance of oxime).

-

Workup: Dilute with water (5 vol) and extract into DCM (5 vol). Wash organic layer with water (2 x 3 vol) to remove succinimide and DMF.

-

Store: Keep the DCM solution of hydroximinoyl chloride cool (0°C) for the next step. Do not concentrate to dryness due to thermal instability.

Stage 2: Cycloaddition (The Scale-Up Step)

-

Charge the reactor with Ethyl 3-(dimethylamino)acrylate (1.0 equiv) and DCM (5 vol).

-

Add the DCM solution of Propiohydroximinoyl Chloride from Stage 1.

-

Cool the mixture to 0–5°C.

-

Dose Triethylamine (1.2 equiv) slowly over 2–3 hours.

-

Agitate at 20°C for 4–6 hours after addition is complete.

-

IPC: Monitor by HPLC for consumption of the acrylate.

Stage 3: Workup and Purification

-

Quench by adding 1N HCl (3 vol). This neutralizes excess TEA and helps remove the dimethylamine byproduct as a salt.

-

Phase Cut: Separate the organic layer.